
Calamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calamine, also known as this compound lotion, is a medication made from powdered this compound mineral that is used to treat mild itchiness . Conditions treated include sunburn, insect bites, poison ivy, poison oak, and other mild skin conditions . It may also help dry out skin irritation .
Synthesis Analysis
This compound is a combination of zinc oxide with a small proportion of ferric oxide . It contains, after ignition, not less than 98.0 percent and not more than 100.5 percent of zinc oxide (ZnO) . The synthesis process involves treating 1 g of this compound with 10 mL of 3 N hydrochloric acid .Molecular Structure Analysis
This compound is a mixture of zinc oxide and iron oxide . The most common and stable structure under ambient conditions is wurtzite . Zincblende can be stabilized by growing zinc oxide on substrates which have a cubic lattice structure .Chemical Reactions Analysis
This compound, or zinc carbonate, reacts with acids to effervesce (fizz) while dissolving and producing CO2 . This test can be done with 1 M HCl, or household vinegar . Silicates, like hemimorphite, don’t generally react with cold, dilute acids at all .Physical And Chemical Properties Analysis
This compound is a white solid which is insoluble in water and has no smell . Crude zinc oxide appears yellow-grey in color and exists in a granular solid form with no odor . In its natural form, it is obtained as a mineral zincite which consists of manganese (Mn) and some other impurities which make it appear yellow-red color .Aplicaciones Científicas De Investigación
Historical Use and Neurobiological Significance
Calamine, known for its use in medicinal skin creams, has a long history dating back to Egyptian times around 2000 BC. Its significance extends to neurobiology, where zinc, a key component of this compound, plays vital roles in health and disease. Zinc's emerging biological functions and pharmacological targets in medicine are increasingly recognized, indicating its potential as a crucial signal ion akin to calcium in the 21st century (Frederickson, Koh, & Bush, 2005).
Historical Formulation and Evolution
This compound has evolved from its original form as a crude zinc carbonate mined in the British Islands to its current formulation, which primarily consists of zinc oxide with a small amount of ferric oxide. This evolution over the past twenty years reflects changes in its manufacturing and usage (Kile, 1947).
Industrial Applications and Circular Economy
In the context of a circular economy and sustainable production, this compound, a byproduct of high-temperature steel manufacturing, is being repurposed. Powder metallurgy processes have been applied to this compound to create innovative materials with potential applications in magnetic domains, enhancing its economic and environmental value (González et al., 2020).
Mineral Medicinal Identification and Quality Control
The mineralogical composition of this compound is crucial for its identification and quality control in medicinal applications. Techniques like X-ray diffraction (XRD) have been employed to analyze this compound samples, facilitating accurate identification and ensuring the quality of this mineral drug (Kang Ting-guo, 2008).
Nanomaterial Applications and Antibacterial Properties
This compound's particle size and surface area are critical for its effectiveness, especially in nanomaterial applications. Studies show that nanothis compound exhibits stronger antibacterial properties than its traditional form, highlighting its potential in enhancing traditional Chinese medicine materials (Dai, Wang, & Yang, 2021).
Rapid Identification Techniques
The identification of this compound, especially in the presence of counterfeit products, can be accelerated using techniques like near-infrared spectroscopy combined with advanced algorithms. This approach not only speeds up the identification process but also improves its accuracy, which is essential for ensuring the quality of this compound in the market (Sun et al., 2017).
Processing Techniques and Effects
Research into the processing techniques of this compound, such as calcining and wet milling, has shown improvements in its content and antibacterial activity. Such processing methods are also found to be convenient and economical, enhancing the overall value of this compound (An-wei, 2011).
Mecanismo De Acción
Calamine is a mixture of zinc oxide and iron oxide . It acts as an anti-pruritic agent when applied topically . This compound works by forming a protective barrier on the skin, which helps to reduce irritation and prevent further damage . When applied topically, it absorbs excess oil and moisture from the skin, helping to dry out and heal inflamed areas .
Direcciones Futuras
The future directions of Calamine could involve the development of new formulations and applications. For instance, there is potential for the development of this compound lotion with natural humectants, such as aloe vera gel and honey . This could provide a more natural and potentially safer alternative to traditional synthetic products .
Propiedades
IUPAC Name |
zinc;iron(3+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.4O.Zn/q2*+3;4*-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYIZQLXMGRKSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2O4Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051612 |
Source


|
| Record name | Iron zinc oxide (Fe2ZnO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
8011-96-9, 12063-19-3 |
Source


|
| Record name | Calamine [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron zinc oxide (Fe2ZnO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

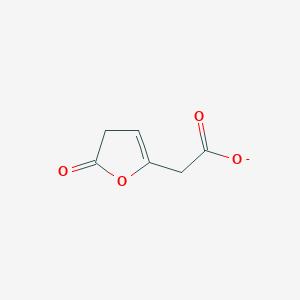

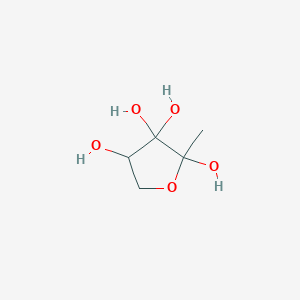


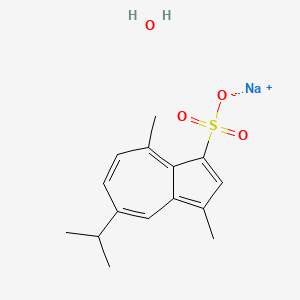
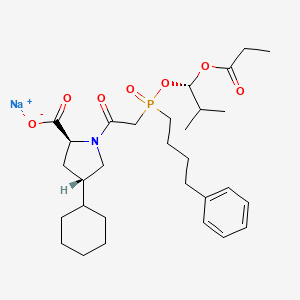
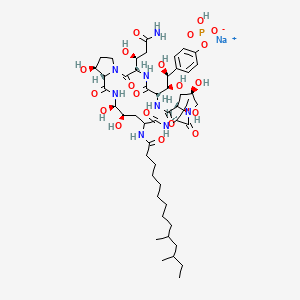
![[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-16-(1-hydroxy-2-methoxy-2-oxoethyl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B1260874.png)
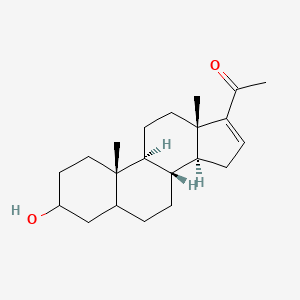

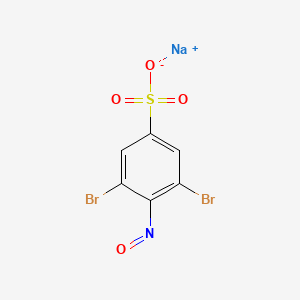
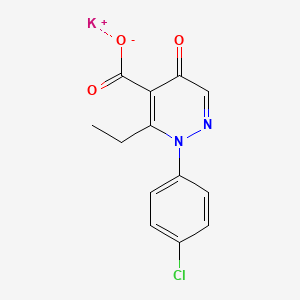
![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)